molecular formula C22H23N3O7 B2734933 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-27-3

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2734933
M. Wt: 441.44
InChI Key: GSZBZVUDWSFUBO-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common motif in organic chemistry and is found in many biologically active compounds . The compound also contains a 4-methoxybenzoyl group and an oxazolidin-2-ylmethyl group. The presence of these groups could potentially give the compound interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . X-ray crystallography can also be used to determine the 3D structure of the compound .

Scientific Research Applications

  • Aldose Reductase Inhibition :

    • This compound shows promise in the treatment of diabetic complications. A study by Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, including a compound similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide, and evaluated them as aldose reductase inhibitors. They found that these compounds have potential as novel drugs for treating diabetic complications, showing high inhibitory potency against aldose reductase (Ali et al., 2012).
  • Imaging of Cerebral β-Amyloid Plaques in Alzheimer's Disease :

    • This compound has been used in the development of positron emission tomography (PET) probes. A study by Cui et al. (2012) synthesized and evaluated radiofluoro-pegylated phenylbenzoxazole derivatives, which are structurally related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide, as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease (Cui et al., 2012).
  • Compulsive Food Consumption and Binge Eating :

    • Research by Piccoli et al. (2012) investigated the effects of a compound structurally similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide on compulsive food consumption and binge eating in rats. They concluded that selective antagonism at certain receptors could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
  • Synthesis of New Heterocyclic Compounds :

    • In a study by Tlekhusezh et al. (1996), new derivatives based on compounds structurally related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide were synthesized, highlighting the potential of this compound in creating new heterocyclic compounds with potential biological activity (Tlekhusezh et al., 1996).
  • Antitumor Activity :

    • A study by Kawakami et al. (1998) explored the antitumor activity of rhodacyanine dyes, which are chemically related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide. They discovered that certain rhodacyanine dyes exhibit potent inhibitory effects on tumor cell growth (Kawakami et al., 1998).

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7/c1-29-16-5-3-15(4-6-16)22(28)25-8-9-30-19(25)12-24-21(27)20(26)23-11-14-2-7-17-18(10-14)32-13-31-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZBZVUDWSFUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide

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